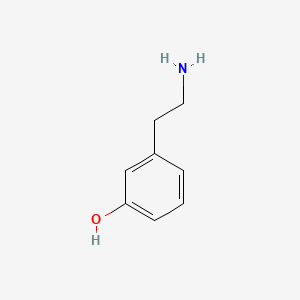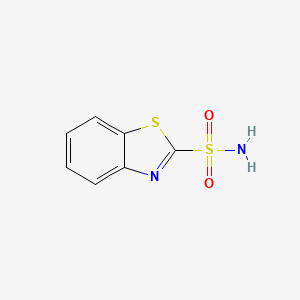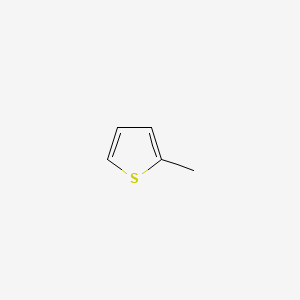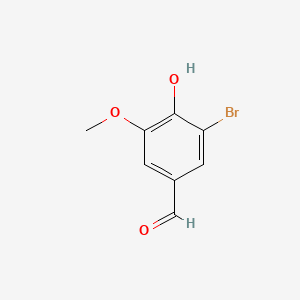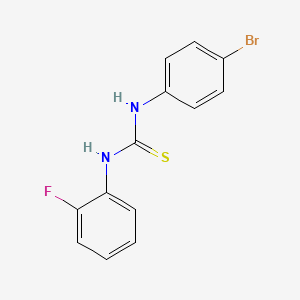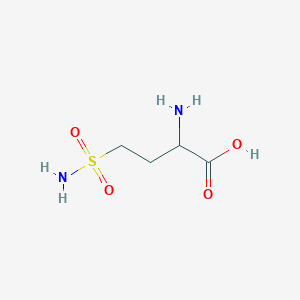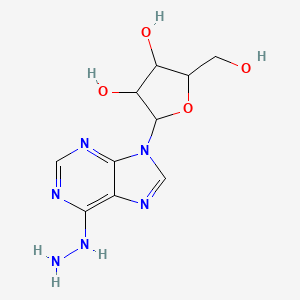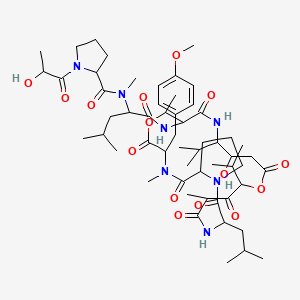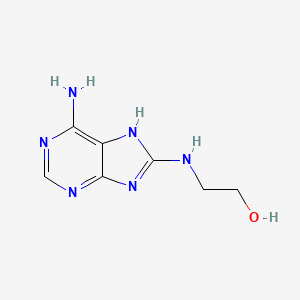
Etaden
Overview
Description
Synthesis Analysis
The synthesis of organometallic complexes often involves covalently bonded charge-transfer molecular hybrids, incorporating both organometallic and inorganic fragments linked through pi-conjugated bridges. For example, iron-molybdenum charge-transfer hybrids have been synthesized through reactions involving mixed-sandwich organometallic hydrazines and cis-dioxomolybdenum(VI) bis(diethyldithiocarbamato) complex in methanol, showcasing the intricate synthesis processes involved in creating complex organometallic structures (Manzur et al., 2007).
Molecular Structure Analysis
The molecular structure of organometallic complexes is characterized by the coordination modes and bonding between the metal centers and ligands. For instance, the eta(3)-silapropargyl/alkynylsilyl molybdenum complexes have been examined, revealing the coordination of silicon to molybdenum and the formation of stable four-membered metallacycles upon reaction with methanol, which highlights the diverse structural possibilities in organometallic chemistry (Yabe-Yoshida et al., 2009).
Chemical Reactions and Properties
Organometallic complexes exhibit a range of chemical reactions and properties, including electrochemical and solvatochromic behaviors, as evidenced by the study on iron-molybdenum charge-transfer hybrids. These complexes demonstrate charge-transfer transitions indicating the movement of charge from inorganic to organometallic fragments through a bridging ligand, underlying the complex chemical behavior of these compounds (Manzur et al., 2007).
Physical Properties Analysis
The physical properties of organometallic complexes, such as crystalline structure and solvatochromism, are crucial for understanding their stability, reactivity, and potential applications. The crystalline and molecular structure of these complexes can be determined through X-ray diffraction analysis, providing insights into the arrangement of atoms and the geometry around the metal centers. For example, the study on yttrium chalcogenides synthesized from protonolysis reactions offers valuable information on the physical properties and arrangements of ligands around the metal center (Pernin & Ibers, 2000).
Chemical Properties Analysis
The chemical properties of organometallic complexes are influenced by their molecular structure and the nature of the metal-ligand bonding. These properties determine the reactivity, catalytic activity, and potential applications of the complexes. The ansa-bridged eta(5)-cyclopentadienyl molybdenum and tungsten complexes, for example, show high catalytic activity in olefin epoxidation, illustrating the impact of molecular design on chemical properties (Zhao et al., 2007).
Scientific Research Applications
1. Influence on Protein Synthesis and Ulcer Healing
Etaden has been shown to have an active influence on protein synthesis, which facilitates the rapid regression of ulcerous defects. In a study involving 149 men with duodenal ulcers, patients treated with etaden combined with conventional therapy exhibited more rapid ulcer healing compared to those without etaden treatment. The study also revealed positive dynamics in the regenerative process of duodenal mucosa, as observed through clinical manifestations, blood protein levels, and microscopic examination (Korepanov, Murashov, & Bazhenov, 1992).
2. Wound Healing Effects
Research has also investigated the wound-healing effects of etaden in comparison with other substances like benzofuracaine and xanthinol nicotinate. In experiments conducted on rats, etaden demonstrated significant reparative processes in skin wounds. It was found that with etaden treatment, skin wounds healed completely by the 14th day of the experiment in 28.6% of the animals. This study highlights etaden's potential in enhancing the wound healing process (Stepaniuk, Ornostaĭ, & Kozlov, 1992).
properties
IUPAC Name |
2-[(6-amino-7H-purin-8-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6O/c8-5-4-6(11-3-10-5)13-7(12-4)9-1-2-14/h3,14H,1-2H2,(H4,8,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWIVQWPUFWSCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N=C(N2)NCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216927 | |
| Record name | Etaden | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Etaden | |
CAS RN |
66813-29-4 | |
| Record name | 2-[(6-Amino-9H-purin-8-yl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66813-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etaden | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066813294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etaden | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETADEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FV7WZ3U9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



